molecular formula C9H14N2O5S B2837291 N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide CAS No. 1171340-80-9

N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide

Cat. No.: B2837291
CAS No.: 1171340-80-9
M. Wt: 262.28
InChI Key: XFHZMWUYHBBSDB-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide is a synthetic furan-based carboxamide derivative characterized by two distinct functional groups: a methylsulfamoyl substituent at the 5-position of the furan ring and a 2-methoxyethyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name

N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O5S/c1-10-17(13,14)8-4-3-7(16-8)9(12)11-5-6-15-2/h3-4,10H,5-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHZMWUYHBBSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and the introduction of the methoxyethyl and methylsulfamoyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyethyl Group: This step often involves nucleophilic substitution reactions where a methoxyethyl group is introduced to the furan ring.

    Addition of the Methylsulfamoyl Group: This can be done through sulfonation reactions, where a methylsulfamoyl group is added to the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide exhibits significant antibacterial and antifungal properties. Its structure allows it to interact with biological targets effectively, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that derivatives of this compound can inhibit the growth of various pathogens, suggesting its potential use in treating infections resistant to conventional antibiotics.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been observed to modulate inflammatory pathways, which could lead to new treatments for inflammatory diseases such as arthritis and asthma. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent in managing chronic inflammation.

Pharmacological Applications

Cancer Research
this compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Mechanistic studies revealed that it activates apoptotic pathways, which could be harnessed for developing anticancer therapies. For example, compounds with similar structures have been reported to inhibit tumor growth in preclinical models.

Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. It appears to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegeneration.

Chemical Reactivity

Synthesis and Derivatives
The unique functional groups present in this compound allow it to participate in various chemical reactions. It can serve as a versatile building block in organic synthesis, enabling the creation of more complex molecules. The compound's reactivity is particularly useful in the synthesis of other pharmacologically active compounds.

Material Science

Polymer Chemistry
In material science, this compound can be utilized in the development of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Research is ongoing to explore its potential applications in creating smart materials that respond to environmental stimuli.

Case Studies and Research Findings

Application AreaFindingsReferences
Antimicrobial ActivityEffective against multiple pathogens; potential for new antibiotic development
Anti-inflammatoryReduces pro-inflammatory cytokines; potential treatment for chronic inflammatory diseases
Cancer ResearchInduces apoptosis in cancer cells; promising for anticancer therapy development
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential treatment for neurodegenerative diseases
Polymer ChemistryEnhances mechanical strength and thermal stability in polymers

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Nitro vs. 5-Methylsulfamoyl Groups

  • 5-Nitro-Furan-2-Carboxamides (): Compounds such as 5-nitro-N-phenylfuran-2-carboxamide (2A) and 5-nitro-N-(thiazol-2-yl)furan-2-carboxamide (2J) exhibit strong electron-withdrawing nitro groups, which enhance electrophilicity and may improve binding to targets like urea transporters .
  • 5-Aryl/Substituted Phenyl Groups (): Compounds like 5-(3-fluorophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (67) and N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide () demonstrate that aromatic substituents at the 5-position enhance lipophilicity (e.g., logP = 4.32 in ) compared to polar sulfamoyl/methoxy groups .

Furan vs. Thiophene/Other Heterocycles ()

Carboxamide Side Chain Modifications

2-Methoxyethyl vs. Aromatic/Heterocyclic Amines

  • Aromatic Amines () : Derivatives like 5-nitro-N-(4-acetamidophenyl)furan-2-carboxamide (3A) and N-(5-nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide (65) feature rigid aromatic side chains, which may improve target selectivity but reduce solubility .
  • 2-Methoxyethyl Group : The methoxyethyl side chain in the target compound introduces flexibility and moderate hydrophilicity, balancing solubility and membrane permeability .

Research Implications and Design Considerations

  • Optimization Strategies :
    • Replacing the nitro group (as in ) with methylsulfamoyl could reduce toxicity while maintaining target engagement.
    • Incorporating heterocyclic side chains (e.g., thiazole in ) may enhance selectivity for enzymes or receptors.

Biological Activity

N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxamide group, a methylsulfamoyl group, and a methoxyethyl group. This unique structure is hypothesized to influence its solubility and biological activity.

This compound interacts with specific molecular targets, particularly enzymes and receptors. The binding of the compound to these targets modulates their activity, resulting in various biological effects. The precise pathways affected can vary based on the context of use, suggesting a multifaceted mechanism of action.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens. Its structural similarity to other furan derivatives known for antibacterial properties supports this hypothesis.
  • Anticancer Potential : Similar compounds have shown antiproliferative effects on cancer cell lines. The presence of the methylsulfamoyl group is linked to enhanced bioactivity, indicating that this compound may also possess anticancer properties .
  • Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory effects, highlighting the need for further investigation into the therapeutic potential of this compound in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatorySimilar compounds show promise in reducing inflammation

Case Studies

Several case studies have investigated the biological effects of furan derivatives, including this compound:

  • Antimicrobial Efficacy : A study examined the compound's ability to inhibit quorum sensing in Staphylococcus aureus, suggesting its potential as an anti-virulence agent. The results indicated significant reductions in biofilm formation when treated with the compound .
  • Cytotoxicity Profile : In vitro testing revealed that this compound exhibited low cytotoxicity against various cell lines, making it a candidate for further development as a therapeutic agent .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with specific protein targets involved in disease pathways, enhancing our understanding of its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide?

  • Answer : The compound is typically synthesized via carboxamide coupling reactions. A common approach involves activating the furan-2-carboxylic acid derivative (e.g., using EDCI or HOBt as coupling agents) and reacting it with 2-methoxyethylamine under inert conditions. Solvents like DMF or THF are preferred, with DIPEA as a base to optimize yield (65–75%) . Purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers optimize reaction conditions to enhance purity and yield?

  • Answer : Key parameters include:

  • Temperature : Room temperature for coupling steps to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
  • Catalysts : EDCI/HOBt systems reduce racemization .
  • Workup : Acid-base extraction removes unreacted starting materials.
  • Advanced techniques like continuous flow reactors may reduce reaction times .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxyethyl and methylsulfamoyl groups). Aromatic protons in the furan ring appear as doublets (~δ 7.2–7.5 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated for C10H15N2O5S\text{C}_{10}\text{H}_{15}\text{N}_2\text{O}_5\text{S}: 299.07 g/mol).
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1150 cm1^{-1} (sulfonamide S=O) .

Advanced Research Questions

Q. How does the methylsulfamoyl group influence the compound’s bioactivity compared to analogs with other sulfonamide substituents?

  • Answer : The methylsulfamoyl group enhances hydrogen-bonding potential with biological targets (e.g., bacterial enzymes or kinases). Comparative studies with cyclopropylsulfamoyl or phenylsulfonamide analogs show that methyl substitution balances lipophilicity and solubility, improving cellular permeability. For example, methylsulfamoyl derivatives exhibit 2–3× higher MIC values against S. aureus than bulkier substituents .

Q. What experimental strategies resolve contradictions in reported solubility and stability data?

  • Answer :

  • Controlled Solubility Assays : Use standardized buffers (PBS, pH 7.4) and dynamic light scattering (DLS) to assess aggregation.
  • Stability Studies : HPLC-MS monitors degradation under physiological conditions (37°C, 72 hours). Conflicting data may arise from impurities; recrystallization in ethanol/water improves consistency .
  • Co-solvents : PEG-400 or cyclodextrins can enhance aqueous solubility without altering bioactivity .

Q. How can computational modeling predict the compound’s interaction with bacterial dihydrofolate reductase (DHFR)?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses. The methylsulfamoyl group forms hydrogen bonds with DHFR’s Asp27 and Thr113 residues.
  • MD Simulations : GROMACS assesses binding stability over 100 ns. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: −35 to −40 kcal/mol) .
  • Validation : Correlate computational results with enzymatic IC50_{50} values from kinetic assays .

Q. What structural modifications could mitigate cytotoxicity while retaining antimicrobial activity?

  • Answer :

  • Substitution at the Methoxyethyl Chain : Replacing the methoxy group with hydroxyl (improves hydrophilicity) or fluorine (enhances metabolic stability).
  • Furan Ring Modifications : Introducing electron-withdrawing groups (e.g., nitro) at position 3 increases selectivity for bacterial over mammalian cells .
  • Prodrug Approaches : Esterification of the carboxamide group reduces off-target effects .

Methodological Considerations

Q. How to design a robust assay for evaluating the compound’s inhibition of biofilm formation?

  • Answer :

  • Microtiter Plate Assay : Grow biofilms (e.g., P. aeruginosa) in 96-well plates with sub-MIC concentrations (0.5–8 µg/mL).
  • Staining : Crystal violet quantifies biomass; resazurin assays measure metabolic activity.
  • Confocal Microscopy : Use GFP-tagged strains to visualize biofilm architecture disruption .

Q. What analytical approaches validate the compound’s stability in long-term storage?

  • Answer :

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • HPLC-PDA : Track degradation products (e.g., hydrolysis of the sulfamoyl group).
  • Recommendations : Store lyophilized at −20°C in amber vials; DMSO stock solutions stable for 6 months at −80°C .

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